molecular formula C8H5NO2S B12944483 Benzo[c]isothiazole-5-carboxylic acid CAS No. 1824145-28-9

Benzo[c]isothiazole-5-carboxylic acid

Katalognummer: B12944483
CAS-Nummer: 1824145-28-9
Molekulargewicht: 179.20 g/mol
InChI-Schlüssel: JUKRSEYKCFIWFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a fused benzene and isothiazole ring system with a carboxylic acid functional group at the 5-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the lithiation of isothiazole derivatives followed by quenching with electrophiles such as carbon dioxide to introduce the carboxylic acid group . The reaction conditions often require the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) to achieve selective lithiation at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[c]isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of benzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[c]isothiazole-5-carboxylic acid is unique due to its specific ring structure and functional group placement, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

1824145-28-9

Molekularformel

C8H5NO2S

Molekulargewicht

179.20 g/mol

IUPAC-Name

2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)

InChI-Schlüssel

JUKRSEYKCFIWFB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NSC=C2C=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.